ethyl (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxy group, and a trifluoromethylphenyl group, making it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate typically involves the asymmetric reductive amination of carbonyl compounds. One common method employs ®-selective ω-transaminase (ω-TA) as a key enzyme for the reductive amination process. This enzyme catalyzes the conversion of prochiral ketones to chiral amines under mild reaction conditions, ensuring high enantioselectivity and environmental friendliness .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The trifluoromethylphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and sodium dichromate (Na2Cr2O7).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
Ethyl (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of various complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active products. The presence of the trifluoromethylphenyl group enhances its binding affinity to certain protein targets, thereby modulating their activity and function .
Comparison with Similar Compounds
Ethyl (2S,3R)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:
- Ethyl (2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate
- Ethyl (2S,3R)-2-amino-3-(4-methylphenyl)-3-hydroxypropanoate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C12H14F3NO3 |
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Molecular Weight |
277.24 g/mol |
IUPAC Name |
ethyl (2S,3R)-2-amino-3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H14F3NO3/c1-2-19-11(18)9(16)10(17)7-3-5-8(6-4-7)12(13,14)15/h3-6,9-10,17H,2,16H2,1H3/t9-,10+/m0/s1 |
InChI Key |
LVUKOIDAJLWLSA-VHSXEESVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H](C1=CC=C(C=C1)C(F)(F)F)O)N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)C(F)(F)F)O)N |
Origin of Product |
United States |
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